
Spectral Analysis of 4-
(Methylamino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the

compound 4-(methylamino)benzaldehyde (CAS No. 556-21-8). This document collates

available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral data. It also outlines detailed experimental protocols relevant to the

spectroscopic analysis of aromatic aldehydes, serving as a vital resource for researchers in

chemistry and drug development.

Introduction
4-(Methylamino)benzaldehyde, with the chemical formula C₈H₉NO and a molecular weight of

135.16 g/mol , is an aromatic aldehyde containing a methylamino substituent.[1][2][3][4] The

structural elucidation and purity assessment of such compounds are critically dependent on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents a

detailed compilation of these spectral data to aid in the unequivocal identification and

characterization of this molecule.

Spectral Data Presentation
The following sections provide a summary of the available and predicted spectral data for 4-
(methylamino)benzaldehyde, organized into structured tables for clarity and ease of

comparison.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. A

Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 4-
(methylamino)benzaldehyde.[5]

Parameter Value Source

Molecular Formula C₈H₉NO [5]

Molecular Weight 135.16 g/mol [5]

CAS Registry Number 556-21-8 [5]

Major Peaks (m/z) Relative Intensity

Data Unavailable Data Unavailable

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a

molecule, including their chemical environment and connectivity. As experimental ¹H NMR data

for 4-(methylamino)benzaldehyde is not readily available in the searched literature, predicted

data is presented below. This data is based on computational models and provides an

expected spectral profile.
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Predicted Chemical

Shift (δ ppm)
Multiplicity Integration Assignment

~9.7 Singlet 1H
Aldehydic proton (-

CHO)

~7.7 Doublet 2H
Aromatic protons

(ortho to -CHO)

~6.6 Doublet 2H
Aromatic protons

(ortho to -NHCH₃)

~4.8 Singlet/Broad Singlet 1H Amine proton (-NH)

~2.9 Singlet 3H Methyl protons (-CH₃)

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

As with ¹H NMR, experimental ¹³C NMR data for 4-(methylamino)benzaldehyde is not readily

available. The predicted chemical shifts are tabulated below.

Predicted Chemical Shift (δ ppm) Assignment

~190 Carbonyl carbon (C=O)

~155 Aromatic carbon (C-NHCH₃)

~132 Aromatic carbons (C-H, ortho to -CHO)

~128 Aromatic carbon (C-CHO)

~111 Aromatic carbons (C-H, ortho to -NHCH₃)

~30 Methyl carbon (-CH₃)

Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. Predicted characteristic IR absorption bands for 4-
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(methylamino)benzaldehyde are listed below.

Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

~3400 Medium N-H stretch

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

resonance)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1600, ~1500 Medium-Strong Aromatic C=C stretches

~1300 Medium C-N stretch

~820 Strong
p-disubstituted benzene C-H

out-of-plane bend

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

discussed. These protocols are suitable for the analysis of aromatic aldehydes like 4-
(methylamino)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of the 4-(methylamino)benzaldehyde sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the

solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

Set an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with

single lines for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 4-(methylamino)benzaldehyde sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation for GC-MS:

Prepare a dilute solution of 4-(methylamino)benzaldehyde in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
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Further dilute the stock solution as needed to be within the instrument's optimal

concentration range.

Data Acquisition (Electron Ionization - EI):

Inject the prepared sample solution into the GC, where it is vaporized and separated on a

capillary column.

The separated components enter the mass spectrometer's ion source.

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships in the spectral analysis of 4-(methylamino)benzaldehyde.
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Molecular Structure of 4-(Methylamino)benzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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